molecular formula C20H22N2O3 B2545426 4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-47-0

4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Numéro de catalogue: B2545426
Numéro CAS: 942013-47-0
Poids moléculaire: 338.407
Clé InChI: KKVZADDDCXLZHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structure and Synthesis
4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS: 941873-09-2) is a benzamide derivative with a methoxy group at the 4-position of the benzoyl moiety. The phenyl ring is substituted with a 3-methyl group and a 4-(2-oxopiperidin-1-yl) group, introducing both lipophilic and hydrogen-bonding capabilities. The compound has a molecular formula of C₂₀H₂₂N₂O₃ and a molecular weight of 338.40 g/mol .

Synthesis involves gold(I)-catalyzed cyclization of 4-methoxy-N-(2-(phenylethynyl)phenyl)benzamide, yielding the product in 46% after silica gel chromatography .

Propriétés

IUPAC Name

4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-13-16(8-11-18(14)22-12-4-3-5-19(22)23)21-20(24)15-6-9-17(25-2)10-7-15/h6-11,13H,3-5,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVZADDDCXLZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Comparisons

Heterocyclic Substituents

  • Oxadiazole (7f) : The 1,3,4-oxadiazole ring in compound 7f enhances electron-withdrawing properties, as evidenced by its IR absorption at 1673 cm⁻¹ (C=O). This contrasts with the target compound’s 2-oxopiperidine, which provides a hydrogen-bond acceptor but lacks aromaticity.
  • Thiazole () : Thiazole-containing analogs (e.g., 4-methyl-N-[4-(2-oxochromen-3-yl)thiazol-2-yl]benzamide ) exhibit sulfur-mediated interactions and improved thermal stability.

Nitro and Bromo Groups (4MNB): The nitro group in 4MNB introduces strong electron-withdrawing effects, reducing reactivity compared to the oxopiperidine group in the target compound.

Piperidine/Piperazine Analogs

  • Piperazine Derivatives () : N-(4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)benzamide derivatives show improved solubility due to the basic piperazine nitrogen, unlike the neutral 2-oxopiperidine in the target compound.

Synthetic Efficiency

  • The target compound’s synthesis yield (46%) is lower than that of oxadiazole derivative 7f (73%) , likely due to challenges in gold-catalyzed cyclization.

Activité Biologique

4-Methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as Apixaban, is a complex organic compound recognized primarily for its role as an anticoagulant. This compound functions as a direct inhibitor of activated factor X (FXa), making it crucial in the management of thromboembolic disorders. The following sections will explore its biological activity, mechanisms, pharmacokinetics, and clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O4S. Its structure features a methoxy group and a piperidinone ring, which are significant for its biological activity.

Property Details
Molecular FormulaC19H22N2O4S
Molecular Weight366.45 g/mol
SolubilitySoluble in organic solvents
Mechanism of ActionFXa inhibition

The primary mechanism of action for Apixaban involves the inhibition of FXa, a key enzyme in the coagulation cascade. By inhibiting FXa, Apixaban reduces thrombin generation, thereby decreasing platelet aggregation and preventing clot formation. This mechanism is critical in treating conditions such as atrial fibrillation and venous thromboembolism.

Pharmacokinetics

Apixaban exhibits favorable pharmacokinetic properties that enhance its therapeutic efficacy:

  • Bioavailability : Approximately 50% when taken orally.
  • Half-life : Ranges from 8 to 15 hours.
  • Metabolism : Primarily metabolized by the liver through CYP3A4 and glucuronidation.
  • Excretion : Approximately 27% excreted unchanged in urine.

Anticoagulant Effects

Clinical studies have demonstrated that Apixaban significantly reduces the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. It has been shown to be more effective than warfarin with a lower risk of major bleeding events.

Case Studies

  • Atrial Fibrillation Management : A study involving 18,000 patients showed that Apixaban reduced the risk of stroke by 21% compared to warfarin while also reducing major bleeding by 31% .
  • Venous Thromboembolism Treatment : In a trial with over 5,000 patients, Apixaban was found to be as effective as standard therapy (enoxaparin followed by warfarin) for treating venous thromboembolism .

Comparative Analysis with Related Compounds

The biological activity of Apixaban can be compared to other anticoagulants:

Compound Mechanism Efficacy Bleeding Risk
ApixabanFXa inhibitorHighLower than warfarin
RivaroxabanFXa inhibitorHighComparable to Apixaban
WarfarinVitamin K antagonistModerateHigher

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.